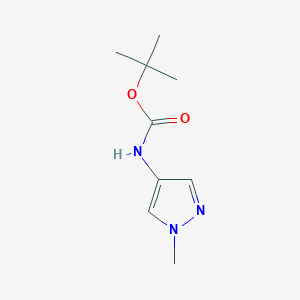

tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate

CAS No.: 796845-64-2

Cat. No.: VC3242081

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 796845-64-2 |

|---|---|

| Molecular Formula | C9H15N3O2 |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | tert-butyl N-(1-methylpyrazol-4-yl)carbamate |

| Standard InChI | InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-10-12(4)6-7/h5-6H,1-4H3,(H,11,13) |

| Standard InChI Key | OPDHRWAOWFEPAW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CN(N=C1)C |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN(N=C1)C |

Introduction

Chemical Structure and Properties

tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate consists of a 1-methyl-1H-pyrazol-4-yl group connected to a carbamate functionality with a tert-butyl group. The molecular formula is C9H15N3O2 with a molecular weight of 197.23 g/mol . The compound features a pyrazole ring with a methyl group at the N1 position and a carbamate group attached to the C4 position.

The structure can be characterized by several key components:

-

A five-membered pyrazole heterocyclic ring containing two nitrogen atoms

-

A methyl substituent on one of the nitrogen atoms (N1 position)

-

A carbamate group (NH-C(=O)-O-) attached to the C4 position

-

A tert-butyl group as part of the carbamate functionality

The compound's IUPAC name is tert-butyl N-(1-methylpyrazol-4-yl)carbamate . This systematic nomenclature reflects its structural components and chemical arrangement.

Identification and Nomenclature

Chemical Identifiers

The compound can be identified using various chemical identifiers as shown in the following table:

Synonyms and Alternative Names

The compound is known by several names in scientific literature:

These alternative names all refer to the same chemical entity but may be used in different contexts or databases.

Structural Characteristics

Bonding and Geometry

The pyrazole ring in tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate is aromatic, containing six π-electrons distributed over the five atoms of the ring. This aromaticity contributes to its stability and influences its reactivity in various chemical transformations.

The carbamate group (-NH-C(=O)-O-) connects the pyrazole ring to the tert-butyl group. This carbamate linkage is structurally important as it:

-

Provides a protecting group for the amino functionality

-

Contains both hydrogen bond donors and acceptors

-

Introduces specific reactivity patterns that are useful in organic synthesis

The tert-butyl group offers steric bulk that can protect the carbamate functionality from certain reactions while allowing selective deprotection under specific conditions.

Conformational Analysis

The molecule can adopt various conformations due to rotation around single bonds, particularly between the pyrazole ring and the carbamate group. The preferred conformations are influenced by:

-

Minimization of steric repulsions

-

Optimization of electronic effects

-

Potential for intramolecular hydrogen bonding

-

Crystal packing forces in the solid state

Synthesis and Preparation

The synthesis of tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate typically involves protection of an amino group on a 1-methyl-1H-pyrazole using di-tert-butyl dicarbonate (Boc2O) or other tert-butoxycarbonylating reagents.

A common synthetic approach might involve:

-

Starting with 1-methyl-1H-pyrazol-4-amine

-

Reacting with di-tert-butyl dicarbonate in the presence of a base

-

Purification of the resulting carbamate product

The reaction conditions usually require mild temperatures and appropriate solvents such as tetrahydrofuran, dichloromethane, or acetonitrile, often in the presence of bases like triethylamine or 4-dimethylaminopyridine.

Comparative Synthesis Approaches

Different synthetic methods may be employed depending on the starting materials and desired scale. The following table compares potential synthetic approaches:

| Approach | Starting Material | Key Reagents | Conditions | Advantages |

|---|---|---|---|---|

| Direct Protection | 1-methyl-1H-pyrazol-4-amine | Boc2O, Et3N | RT, THF, 2-4h | Simple, high yield, mild conditions |

| Indirect Method | 1-methyl-1H-pyrazole | Nitration, reduction, protection | Multiple steps | Useful when amine not available |

| Solid-Phase | Supported 1-methyl-1H-pyrazol-4-amine | Boc2O, DMAP | RT, DCM | Useful for library synthesis |

Chemical Reactivity

Stability and Decomposition

The compound exhibits certain stability characteristics that are important for handling and application:

-

Thermal stability: Generally stable at room temperature but may decompose at elevated temperatures

-

Chemical stability: Sensitive to strong acids which can cleave the carbamate protection

-

Photostability: May be sensitive to prolonged exposure to UV light

-

Storage conditions: Typically stored in cool, dry conditions away from strong acids or bases

Applications and Uses

tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate has several important applications, particularly in organic synthesis and pharmaceutical development.

As a Synthetic Intermediate

The compound serves as a valuable intermediate in the synthesis of more complex molecules, including:

-

Pharmaceutical candidates: The protected pyrazole unit can be incorporated into larger structures with potential biological activity

-

Building blocks for heterocyclic chemistry: The compound provides a protected and functionalized pyrazole core that can be further elaborated

-

Ligand precursors: Upon deprotection and further functionalization, derivatives can serve as ligands for metal complexes

Analytical Methods

Spectroscopic Identification

The characterization of tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate can be achieved through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would show characteristic signals for:

-

tert-butyl protons (singlet, δ ≈ 1.4-1.5 ppm)

-

N-methyl protons (singlet, δ ≈ 3.7-3.9 ppm)

-

Pyrazole ring protons (typically δ ≈ 7.0-8.0 ppm)

-

NH proton (broad singlet, variable position)

-

-

13C NMR would display signals for carbons in the tert-butyl group, carbamate carbonyl, and pyrazole ring

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorptions for:

-

N-H stretching (≈ 3300-3400 cm-1)

-

C=O stretching of carbamate (≈ 1700 cm-1)

-

C-N stretching (≈ 1200-1300 cm-1)

-

Pyrazole ring vibrations

-

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 197

-

Fragmentation pattern likely showing loss of tert-butyl group (M-57)

-

Potential fragmentation of the carbamate group

-

Chromatographic Analysis

Chromatographic methods useful for analysis and purification include:

-

High-Performance Liquid Chromatography (HPLC): Typically using reverse-phase columns with UV detection

-

Thin-Layer Chromatography (TLC): Using appropriate solvent systems for monitoring reactions

-

Gas Chromatography (GC): Less common but applicable with suitable derivatization

Structural Comparisons

An interesting structural comparison can be made between tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate and the closely related tert-butyl N-(1H-pyrazol-4-yl)carbamate . The key difference is the presence of a methyl group on one of the nitrogen atoms in the pyrazole ring of the former compound.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate | C9H15N3O2 | 197.23 g/mol | Contains N-methyl group on pyrazole |

| tert-butyl N-(1H-pyrazol-4-yl)carbamate | C8H13N3O2 | 183.21 g/mol | Unsubstituted NH in pyrazole ring |

This structural difference affects several properties:

-

Solubility: The N-methyl derivative is generally more lipophilic

-

Hydrogen bonding: The non-methylated analog has an additional NH group capable of hydrogen bonding

-

Reactivity: Different reactivity at the pyrazole nitrogen positions

-

Biological activity: Potentially different interactions with biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume